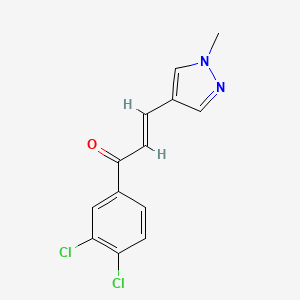
1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one
説明
1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as Curcumin, is a natural polyphenolic compound found in turmeric. It has been widely studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.
作用機序
The mechanism of action of 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one is complex and involves multiple pathways. 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. Additionally, 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to activate AMPK, a protein that regulates cellular energy metabolism and has been implicated in the prevention of metabolic diseases.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to have multiple biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer effects. 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which play a critical role in the development of chronic diseases. Additionally, 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can help in the prevention of oxidative stress-induced damage.
実験室実験の利点と制限
One of the main advantages of using 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments is its low toxicity and high bioavailability. 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to be well-tolerated in humans, even at high doses. Additionally, 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one has a relatively low cost and is readily available. However, one of the main limitations of using 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments is its instability and poor solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one. One area of research is the development of more stable and bioavailable forms of 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one, such as nanoformulations and liposomal formulations. Additionally, further studies are needed to explore the potential therapeutic properties of 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Finally, studies are needed to explore the potential synergistic effects of 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one with other natural compounds and conventional drugs.
Conclusion:
In conclusion, 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one is a natural polyphenolic compound found in turmeric that has been extensively studied for its potential therapeutic properties. 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one has anti-inflammatory, antioxidant, and anti-cancer effects, and has been shown to be well-tolerated in humans. However, further studies are needed to explore the potential therapeutic properties of 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one in various diseases and to develop more stable and bioavailable forms of 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one.
科学的研究の応用
1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been extensively studied for its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, diabetes, and cardiovascular diseases. Studies have shown that 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one has anti-inflammatory and antioxidant effects, which can help in the prevention and treatment of various chronic diseases. Additionally, 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to have anti-cancer properties, including the ability to inhibit cancer cell growth and induce apoptosis.
特性
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c1-17-8-9(7-16-17)2-5-13(18)10-3-4-11(14)12(15)6-10/h2-8H,1H3/b5-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOQFYINEKKIJV-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{3-[(4-isopropylphenoxy)methyl]benzoyl}-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4365813.png)
![2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-N-(4-ethylphenyl)hydrazinecarbothioamide](/img/structure/B4365820.png)
![1-{[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4365825.png)
![1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-(2-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4365829.png)
![7-[(2-fluorobenzoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4365838.png)
![7-[(4-cyanobenzoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4365843.png)
![7-[(2-methylbenzoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4365849.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4365851.png)
![N-[4-(difluoromethoxy)-2-methylphenyl]-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4365857.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4365859.png)
![N-(2-methoxyphenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4365865.png)
![methyl {[4-(2-naphthyl)-2-pyrimidinyl]thio}acetate](/img/structure/B4365867.png)
![2-(2-chlorophenyl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4365874.png)
![2-(2-hydroxyphenyl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4365880.png)